(Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide
Overview
Description
2,2,2-trifluoro-N’-[(2Z)-piperazin-2-ylidene]acetohydrazide is a chemical compound with the molecular formula C6H9F3N4O It is known for its unique structure, which includes a trifluoromethyl group and a piperazine ring
Mechanism of Action
Target of Action
It is mentioned as an intermediate in the synthesis of sitagliptin , which is a known inhibitor of the enzyme dipeptidyl peptidase-IV (DPP-IV) . DPP-IV plays a crucial role in glucose metabolism, making it a key target in the treatment of type 2 diabetes .
Mode of Action
Inhibition of DPP-IV leads to increased levels of these hormones, enhancing insulin secretion and suppressing glucagon release .
Biochemical Pathways
By inhibiting DPP-IV, the degradation of these hormones is prevented, leading to enhanced insulin secretion and reduced glucagon release .
Result of Action
This would help regulate blood glucose levels .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the stability and efficacy of a compound .
Biochemical Analysis
Biochemical Properties
(Z)-2,2,2-trifluoro-N’-(piperazin-2-ylidene)acetohydrazide plays a significant role in biochemical reactions, particularly in the inhibition of dipeptidyl peptidase-4 (DPP-4). This enzyme is responsible for the degradation of incretin hormones, which are involved in the regulation of glucose metabolism. By inhibiting DPP-4, (Z)-2,2,2-trifluoro-N’-(piperazin-2-ylidene)acetohydrazide helps to increase the levels of incretin hormones, thereby enhancing insulin secretion and reducing glucagon release . This interaction is crucial for maintaining glucose homeostasis in the body.
Cellular Effects
The effects of (Z)-2,2,2-trifluoro-N’-(piperazin-2-ylidene)acetohydrazide on various cell types and cellular processes are profound. In pancreatic beta cells, this compound enhances insulin secretion in response to glucose stimulation. It also influences cell signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA), which are critical for insulin secretion . Additionally, (Z)-2,2,2-trifluoro-N’-(piperazin-2-ylidene)acetohydrazide has been shown to affect gene expression related to glucose metabolism and insulin signaling.
Molecular Mechanism
At the molecular level, (Z)-2,2,2-trifluoro-N’-(piperazin-2-ylidene)acetohydrazide exerts its effects primarily through the inhibition of dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the degradation of incretin hormones, leading to increased levels of these hormones in the bloodstream. The binding interaction between (Z)-2,2,2-trifluoro-N’-(piperazin-2-ylidene)acetohydrazide and DPP-4 is characterized by the formation of a stable enzyme-inhibitor complex, which effectively blocks the enzyme’s activity . This mechanism of action is essential for the compound’s role in regulating glucose metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (Z)-2,2,2-trifluoro-N’-(piperazin-2-ylidene)acetohydrazide have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly when exposed to light and moisture . Long-term studies have shown that (Z)-2,2,2-trifluoro-N’-(piperazin-2-ylidene)acetohydrazide can have sustained effects on cellular function, including prolonged enhancement of insulin secretion and modulation of glucose metabolism.
Dosage Effects in Animal Models
The effects of (Z)-2,2,2-trifluoro-N’-(piperazin-2-ylidene)acetohydrazide vary with different dosages in animal models. At lower doses, the compound effectively enhances insulin secretion and improves glucose tolerance without significant adverse effects . At higher doses, (Z)-2,2,2-trifluoro-N’-(piperazin-2-ylidene)acetohydrazide can cause toxic effects, including hypoglycemia and liver toxicity . These findings highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
(Z)-2,2,2-trifluoro-N’-(piperazin-2-ylidene)acetohydrazide is involved in several metabolic pathways, primarily those related to glucose metabolism. The compound interacts with enzymes such as dipeptidyl peptidase-4 (DPP-4) and other proteases involved in the degradation of incretin hormones . By inhibiting these enzymes, (Z)-2,2,2-trifluoro-N’-(piperazin-2-ylidene)acetohydrazide helps to maintain higher levels of incretin hormones, thereby enhancing insulin secretion and glucose uptake.
Transport and Distribution
Within cells and tissues, (Z)-2,2,2-trifluoro-N’-(piperazin-2-ylidene)acetohydrazide is transported and distributed through various mechanisms. The compound is likely to interact with transporters and binding proteins that facilitate its uptake and distribution . Additionally, (Z)-2,2,2-trifluoro-N’-(piperazin-2-ylidene)acetohydrazide may accumulate in specific tissues, such as the pancreas, where it exerts its effects on insulin secretion and glucose metabolism.
Subcellular Localization
The subcellular localization of (Z)-2,2,2-trifluoro-N’-(piperazin-2-ylidene)acetohydrazide is crucial for its activity and function. The compound is likely to be localized in the cytoplasm and possibly within specific organelles involved in glucose metabolism, such as the endoplasmic reticulum and mitochondria . Targeting signals and post-translational modifications may direct (Z)-2,2,2-trifluoro-N’-(piperazin-2-ylidene)acetohydrazide to these compartments, where it can effectively inhibit dipeptidyl peptidase-4 (DPP-4) and enhance insulin secretion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N’-[(2Z)-piperazin-2-ylidene]acetohydrazide typically involves the reaction of trifluoroacetic acid with piperazine and hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as methanol or dimethyl sulfoxide, and the reaction temperature is usually maintained between 0°C and 50°C .
Industrial Production Methods
In an industrial setting, the production of 2,2,2-trifluoro-N’-[(2Z)-piperazin-2-ylidene]acetohydrazide may involve large-scale reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the product. The compound is typically purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoro-N’-[(2Z)-piperazin-2-ylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature25°C to 50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction temperature0°C to 25°C.
Substitution: Nucleophiles such as amines or thiols; reaction temperature25°C to 75°C.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted acetohydrazides.
Scientific Research Applications
2,2,2-trifluoro-N’-[(2Z)-piperazin-2-ylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-trifluoro-N’-[(2Z)-piperazin-2-ylidene]acetohydrazide
- 2,2,2-trifluoro-N’-[(2Z)-morpholin-2-ylidene]acetohydrazide
- 2,2,2-trifluoro-N’-[(2Z)-pyrrolidin-2-ylidene]acetohydrazide
Uniqueness
2,2,2-trifluoro-N’-[(2Z)-piperazin-2-ylidene]acetohydrazide is unique due to its piperazine ring, which imparts specific chemical and biological properties.
Properties
IUPAC Name |
2,2,2-trifluoro-N'-(1,2,3,6-tetrahydropyrazin-5-yl)acetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3N4O/c7-6(8,9)5(14)13-12-4-3-10-1-2-11-4/h10H,1-3H2,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIDLJBEMIARHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(CN1)NNC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50434513 | |
Record name | 2,2,2-Trifluoro-N'-(3,4,5,6-tetrahydropyrazin-2-yl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50434513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849832-73-1, 763105-70-0 | |
Record name | 2,2,2-Trifluoroacetic acid (2Z)-2-(2-piperazinylidene)hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=849832-73-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,2-Trifluoro-N'-((2Z)-piperazin-2-ylidene)acetohydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0763105700 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2,2-Trifluoro-N'-(3,4,5,6-tetrahydropyrazin-2-yl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50434513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,2-trifluoro-N'-[(2Z)-piperazin-2-ylidene]acetohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.198 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2,2-Trifluoroacetic acid (2Z)-2-(2-piperazinylidene)hydrazide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9BUL69YLE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of N-[(2Z)-Piperazin-2-ylidene]-2,2,2-trifluoroacetohydrazide in the synthesis of sitagliptin?
A1: N-[(2Z)-Piperazin-2-ylidene]-2,2,2-trifluoroacetohydrazide is a crucial intermediate in the synthesis of sitagliptin, a drug used to treat type 2 diabetes. The research paper describes a synthetic route where this compound is prepared from readily available starting materials and then undergoes a final cyclization reaction to yield sitagliptin. [] Essentially, it serves as a building block in the multi-step synthesis of the final drug molecule.
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